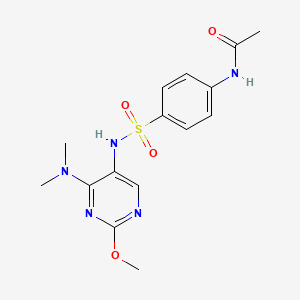
2-(4-benzoylbenzamido)-N-methylthiophene-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Metabolism and Disposition Studies
Research on similar compounds, such as N-[[(2S)-1-[[5-(4-fluorophenyl)-2-methyl-4-thiazolyl]carbonyl]-2-piperidinyl]methyl]-4-benzofurancarboxamide (SB-649868), explores their metabolism and disposition in humans. SB-649868, studied for its potential in treating insomnia, highlights the importance of understanding the metabolic pathways, elimination methods, and half-life of therapeutic compounds in clinical pharmacology. Such studies provide essential data for determining safe and effective drug dosages and predicting potential interactions with other medications (Renzulli et al., 2011).
Dermatological Applications
The application of similar compounds in dermatology can be inferred from the study on p-chlorophenylamide of 3-methyl-5-benzoylaminoisothiazole-4-carboxylic acid (ITCL) for treating skin diseases. This demonstrates the potential for utilizing similar chemical structures in creating treatments for conditions like herpes simplex and aphthae, with observed benefits including rapid symptom relief and reduced disease duration (Wąsik et al., 1983).
Diagnostic Imaging
Compounds like N-[2-(1'-piperidinyl)ethyl]-3-(123)I-iodo-4-methoxybenzamide (P-(123)I-MBA) have been explored for their potential in diagnostic imaging, specifically in visualizing primary breast tumors. The selective binding of such compounds to sigma receptors, which are overexpressed in breast cancer cells, underscores the potential of structurally related compounds in oncological research and their role in developing non-invasive diagnostic tools (Caveliers et al., 2002).
Endocrine Disruption Studies
Investigations into benzophenones, used as UV filters or absorbers, and their ability to cross the placental barrier, as seen in studies on benzophenone-1 (BP-1), benzophenone-3 (BP-3), and others, raise significant concerns about endocrine disruption and fetal exposure. Research in this domain emphasizes the necessity of evaluating the toxicokinetic profiles and potential health impacts of chemical compounds on human development (Krause et al., 2018).
Environmental Exposure and Health Risks
The detection of benzophenone-type UV filters in human samples, including urine and placental tissue, highlights the widespread human exposure to these chemicals due to their use in consumer products. This research area focuses on assessing exposure levels, understanding the sources of exposure, and evaluating the potential health risks associated with these compounds. Studies have found various benzophenones in environmental and biological samples, underscoring the importance of monitoring and regulating the use of potentially harmful chemicals (Valle-Sistac et al., 2016).
作用機序
特性
IUPAC Name |
2-[(4-benzoylbenzoyl)amino]-N-methylthiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O3S/c1-21-19(25)16-11-12-26-20(16)22-18(24)15-9-7-14(8-10-15)17(23)13-5-3-2-4-6-13/h2-12H,1H3,(H,21,25)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFMCVRRVJZBYAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(SC=C1)NC(=O)C2=CC=C(C=C2)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-benzoylbenzamido)-N-methylthiophene-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 2-({2-[(4-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinyl}sulfanyl)acetate](/img/structure/B2904537.png)

![2-(3-(4-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2904539.png)



![5-[(4-Chlorophenyl)amino]-N-[(4-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2904547.png)
![N-(benzo[d][1,3]dioxol-5-yl)-4-(3-methoxybenzyl)thiazol-2-amine hydrochloride](/img/structure/B2904550.png)


![5-[(1,3-Benzodioxol-5-ylmethyl)amino]-2-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B2904554.png)
